molecular formula C14H16N4O2S B2602781 N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 459850-45-4

N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2602781
CAS No.: 459850-45-4
M. Wt: 304.37
InChI Key: CJNWEDSCUQFSGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Attachment of the Sulfanyl Group:

    Acetamide Formation: The final step involves the acylation of the sulfanyl-triazine intermediate with 2,4-dimethylaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazine derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit bioactive properties such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Industry

In the industrial sector, this compound could be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it may find applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazine ring.

    N-(2,4-dimethylphenyl)-2-[(6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide: Lacks the hydroxy group on the triazine ring.

    N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

Uniqueness

N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the presence of both the hydroxy and methyl groups on the triazine ring, as well as the sulfanyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-4-5-11(9(2)6-8)15-12(19)7-21-14-16-13(20)10(3)17-18-14/h4-6H,7H2,1-3H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWEDSCUQFSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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